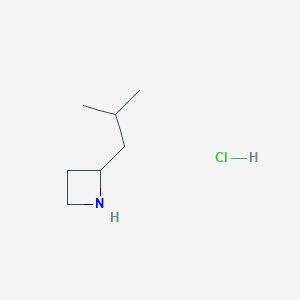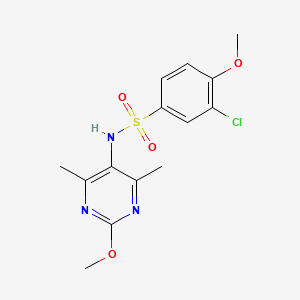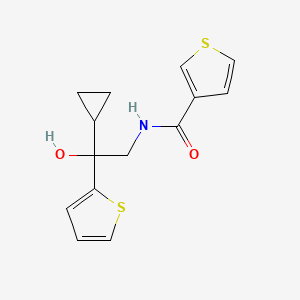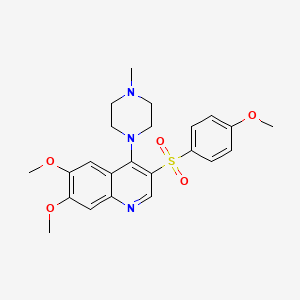![molecular formula C21H25N5O4 B2474915 ethyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 923399-54-6](/img/structure/B2474915.png)
ethyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups. It contains a pyrimidopurinone ring, which is a fused ring system combining the structures of pyrimidine and purine. It also has an acetate group attached to it. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidopurinone ring and the acetate group would likely have a significant impact on the molecule’s shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the acetate group could potentially undergo reactions involving nucleophilic substitution or elimination .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the acetate group could potentially increase its solubility in polar solvents .科学的研究の応用
Chemical Modification of Biopolymers
Ionic liquids, such as 1-ethyl-3-methylimidazolium acetate (EMIMAc), are highlighted for their ability to dissolve high molecular biopolymers like cellulose. This property makes them suitable as reaction media for the chemical modification of cellulose, enabling the homogeneous acylation, carbanilation, and silylation of cellulose. Under specific conditions (low temperature and reagent excess), various cellulose derivatives can be obtained, showcasing the versatility and potential of ionic liquids in polymer modification and biopolymer research (Heinze et al., 2008).
Ethyl Acetate Production and Process Intensification
Ethyl acetate, commonly used as a solvent, can be produced through various process intensification techniques. The review of ethyl acetate esterification processes explores the advantages of different techniques over traditional methods. It details the impact of process parameters like flow rates, catalyst choice, reflux ratio, and entrainer types on ethyl acetate purity, production rate, energy consumption, and total annual cost. This provides crucial insights into optimizing ethyl acetate production processes, essential for industries relying on this solvent (Patil & Gnanasundaram, 2020).
Industrial Applications and Toxicity Concerns of Ionic Liquids
The review focuses on the industrial potential of 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]) due to its ability to dissolve various biopolymers like cellulose and chitin. With steps towards its industrial-scale utilization, the review underscores the need for comprehensive toxicity and environmental impact assessments. It emphasizes the importance of evaluating [C2mim][OAc]'s influence on human health and ecotoxicity before large-scale application, highlighting the pressing need for integrating toxicity assessment in any research related to the industrial use of this ionic liquid (Ostadjoo et al., 2018).
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound could involve further studies to explore its chemical reactivity, potential uses, and biological activity. This could include testing the compound in various chemical reactions, studying its interactions with biological targets, or investigating its potential applications in fields like medicine or materials science .
特性
IUPAC Name |
ethyl 2-[9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-5-30-16(27)12-26-19(28)17-18(23(4)21(26)29)22-20-24(10-7-11-25(17)20)15-9-6-8-13(2)14(15)3/h6,8-9H,5,7,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEDVNSWBRHLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC(=C4C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2474832.png)



![4-[(2-Thienylcarbonyl)amino]benzoic acid](/img/structure/B2474839.png)
![4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2474843.png)


![5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime](/img/structure/B2474848.png)


![N-(3,4-dimethylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2474852.png)
![2-[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2474853.png)

